![molecular formula C15H19N3O4 B8259637 5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8259637.png)
5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality and the ethyl ester on the carboxylic acid moiety makes it a versatile intermediate for further chemical transformations.
準備方法
The synthesis of 5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is converted to its ethyl ester using reagents like ethanol and a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine core can be subjected to oxidation or reduction reactions depending on the desired transformation.
Coupling Reactions: The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be used in coupling reactions such as amide bond formation.
Common reagents include Boc anhydride for protection, sulfuric acid for esterification, and various oxidizing or reducing agents depending on the specific reaction.
科学的研究の応用
5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological targets.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of compounds derived from 5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester often involves interaction with specific molecular targets such as enzymes or receptors. The pyrrolo[3,2-b]pyridine core can mimic natural substrates or inhibitors, thereby modulating the activity of the target protein. The Boc-protected amino group and the ethyl ester can be modified to enhance binding affinity and selectivity.
類似化合物との比較
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the Boc protection and ester functionalities, making it less versatile for certain synthetic applications.
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: The free carboxylic acid form, which can be used directly in coupling reactions without the need for ester hydrolysis.
5-Amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester: Similar structure but without the Boc protection, making it more reactive but less stable.
The uniqueness of 5-Boc-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester lies in its protected amino group and ester functionality, which provide additional synthetic flexibility and stability.
特性
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-5-21-13(19)11-8-10-9(16-11)6-7-12(17-10)18-14(20)22-15(2,3)4/h6-8,16H,5H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFEMXMQQIDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
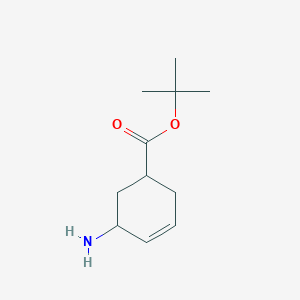
![(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8259567.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid](/img/structure/B8259570.png)

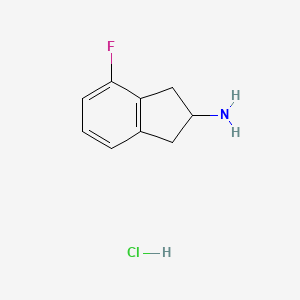
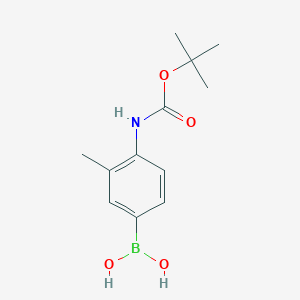
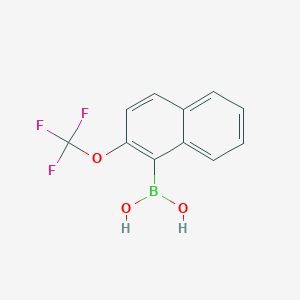

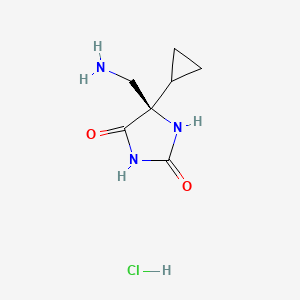
![7-(Benzenesulfonyl)-3-chloropyrrolo[2,3-c]pyridazine](/img/structure/B8259629.png)
![methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate](/img/structure/B8259639.png)
![N-benzyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8259647.png)
![methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate](/img/structure/B8259650.png)
![[(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B8259670.png)
